N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid reuptake transporter and has been shown to have analgesic and anti-inflammatory effects.
Mechanism of Action
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide is a potent inhibitor of the endocannabinoid reuptake transporter, which is responsible for the uptake of the endocannabinoid anandamide. By inhibiting the reuptake of anandamide, N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide increases the levels of this endocannabinoid in the body, leading to analgesic and anti-inflammatory effects. N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide has also been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemic injury and oxidative stress. N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, suggesting that it may have potential as a treatment for psychiatric disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide is a potent and selective inhibitor of the endocannabinoid reuptake transporter, making it a valuable tool for studying the endocannabinoid system. However, the synthesis of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide is complex and requires specialized equipment and expertise. In addition, the use of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide. One area of interest is the potential use of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide as a treatment for psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the mechanisms of action of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with isobutylamine and acetic anhydride. The resulting compound is then treated with hydroxylamine hydrochloride to yield N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide. The synthesis of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,6-13)14-10(16)8-5-7(12)3-4-9(8)15/h3-5,15H,6,13H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJNVUSLWDOZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NC(=O)C1=C(C=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.